molecular formula C25H31N7O2S B015920 Acriflavin-Biotin Conjugate CAS No. 1041387-90-9

Acriflavin-Biotin Conjugate

Katalognummer: B015920
CAS-Nummer: 1041387-90-9
Molekulargewicht: 493.6 g/mol
InChI-Schlüssel: YWYQMAHVCTUSQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acriflavin-Biotin Conjugate is a synthetic bioconjugate comprising acriflavine, a fluorescent acridine derivative, covalently linked to biotin via an ethylamino spacer. Its molecular formula is C₂₅H₃₁N₇O₂S, with a molecular weight of 493.6 g/mol . The compound exhibits dual functionality: the acriflavine moiety enables fluorescent detection, while biotin facilitates high-affinity binding to avidin or streptavidin. It is supplied as a lyophilized powder with ~90% purity and stored at -20°C for stability . Primary applications include molecular tracking, protein localization, and biochemical assays requiring avidin-biotin interaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Acriflavin-Biotin Conjugate typically involves the chemical reaction between acriflavin and biotin. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Fluorescent Labeling
The Acriflavin-Biotin Conjugate serves as a fluorescent label in various biochemical assays. Its fluorescence allows for the visualization of biomolecules in live cells or tissues. This application is particularly useful in studies involving protein interactions and localization.

Table 1: Fluorescent Properties of this compound

PropertyValue
Excitation Wavelength450 nm
Emission Wavelength520 nm
Quantum Yield0.25
StabilityHigh (pH 7.4)

Immunological Applications

The conjugate is utilized in immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), where biotin's strong binding to streptavidin enhances the sensitivity of the assay. The acriflavin component provides a detectable signal.

Case Study: Enhanced Sensitivity in ELISA
A study demonstrated that using this compound in an ELISA format resulted in a twofold increase in sensitivity compared to traditional methods using unconjugated biotin . The enhanced signal was attributed to the fluorescent properties of acriflavin, allowing for lower concentrations of target antigens to be detected.

Cellular Imaging and Tracking

The conjugate can be employed for cellular imaging applications due to its fluorescent properties. Researchers can track the internalization and distribution of biotinylated molecules within cells.

Table 2: Cellular Imaging Studies Using this compound

Study FocusFindings
Protein LocalizationSuccessfully visualized intracellular proteins with minimal background noise .
Cell Uptake StudiesDemonstrated effective uptake by various cell lines, indicating potential for drug delivery systems .

Therapeutic Applications

Acriflavin itself has been noted for its anti-cancer properties, particularly through its ability to inhibit HIF-1α, a transcription factor involved in tumor progression. The conjugation with biotin may enhance targeted delivery to cancer cells expressing high levels of biotin receptors.

Case Study: Targeted Cancer Therapy
In preclinical models, the this compound was shown to selectively inhibit cancer cell proliferation while sparing normal cells, suggesting its potential as a targeted therapeutic agent . The study indicated that this conjugate could be developed into a novel treatment modality for specific cancer types.

Biosensor Development

The conjugate is also being explored for use in biosensors due to its dual functionality—fluorescence for detection and biotin for specific binding interactions.

Table 3: Biosensor Applications of this compound

ApplicationDescription
FRET-Based BiosensorsUsed to study protein-protein interactions with high specificity .
Enzyme Activity MonitoringAllows real-time monitoring of enzyme kinetics via fluorescence changes .

Wirkmechanismus

The mechanism of action of Acriflavin-Biotin Conjugate involves the binding of biotin to avidin or streptavidin proteins. This strong binding affinity allows for the specific targeting and visualization of biotinylated molecules. The fluorescent properties of acriflavin enable the detection of these molecules under a fluorescence microscope .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The structural uniqueness of Acriflavin-Biotin Conjugate lies in its acridine-biotin hybrid architecture. Key distinctions from other biotinylated compounds include:

Compound Key Structural Features Molecular Weight (g/mol) Reference(s)
Acriflavin-Biotin Acridine ring + biotin via ethylamino linker 493.6
Desthiobiotin-NHS Ester Monocyclic biotin analog lacking sulfur; NHS ester enables amine coupling ~386.4
Biotin-XX SSE Biotin with disulfide linker for reversible conjugation ~742.9
Avidin-Biotin Complex Tetrameric glycoprotein (avidin) bound to biotin ~66,000 (avidin)

Key Insight : Acriflavin-Biotin’s acridine group distinguishes it from purely functionalized biotin derivatives, enabling simultaneous fluorescence and binding applications .

Binding Affinity and Specificity

Biotin’s interaction with avidin/streptavidin is among the strongest non-covalent bonds (Kd ~10⁻¹⁵ M) . However, structural modifications in analogs alter affinity:

Compound Binding Partner Binding Affinity (Kd) Functional Implications Reference(s)
Acriflavin-Biotin Streptavidin ~10⁻¹⁵ M (inferred) High-affinity binding retained
Desthiobiotin Streptavidin ~10⁻¹¹ M Reversible binding under mild conditions
Biotin-XX SSE Streptavidin ~10⁻¹⁵ M Reversible via disulfide reduction

Key Insight : Desthiobiotin’s lower affinity (Kd ~10⁻¹¹ M) allows gentle elution in pull-down assays, reducing co-purification artifacts . Acriflavin-Biotin retains high avidin affinity but may sterically hinder binding due to its acridine moiety .

Practical Considerations and Limitations

  • Acriflavin-Biotin: Pros: High purity (~90%), fluorescent tracking, and compatibility with standard avidin systems .
  • Avidin-Biotin Systems: Pros: Unmatched sensitivity in diagnostics . Cons: Endogenous biotin in tissues causes false positives .
  • Desthiobiotin :
    • Pros : Eliminates harsh elution (e.g., 6 M guanidine HCl) .
    • Cons : Requires optimization for low-abundance targets due to reduced affinity .

Biologische Aktivität

The Acriflavin-Biotin Conjugate is a novel compound that combines the properties of acriflavine, a well-known antiseptic and anticancer agent, with biotin, a vitamin that plays a crucial role in cellular metabolism. This conjugate is being studied for its potential biological activities, particularly in cancer treatment and cellular targeting due to biotin's affinity for specific transporters overexpressed in tumor cells.

Acriflavine functions primarily as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), which is critical in cancer cell metabolism and survival under hypoxic conditions. By inhibiting HIF-1α, acriflavine disrupts glucose metabolism pathways, leading to reduced energy supply for cancer cells. The conjugation with biotin enhances the specificity of acriflavine delivery to cancer cells that overexpress biotin transporters, potentially increasing its efficacy while minimizing systemic toxicity.

Biological Activity Overview

The biological activities of the this compound can be categorized into several key areas:

  • Anticancer Activity
    • The conjugate has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate IC50 values of 13.75 μg/mL against HeLa (cervical cancer) and 18.75 μg/mL against A-549 (lung cancer) cells .
    • The mechanism involves the induction of apoptosis and DNA damage in cancer cells, characterized by increased levels of p-γH2AX and a higher Bax/Bcl2 ratio, which are indicative of pro-apoptotic activity .
  • Targeting Mechanism
    • Biotin's role in the conjugate allows for selective uptake by tumor cells through biotin-selective transporters, enhancing the therapeutic index of acriflavine . This targeting mechanism is crucial for improving drug delivery systems in oncology.
  • Antioxidant Properties
    • Preliminary studies suggest that the conjugate may possess antioxidant capabilities, although detailed investigations are required to quantify these effects. Antioxidants play a vital role in mitigating oxidative stress within cells, which is particularly relevant in cancer biology .

Research Findings

Recent research has provided insights into the biological activities and potential applications of the this compound:

Study Cell Line IC50 (μg/mL) Mechanism
Kumar et al., 2013HeLa (Cervical Cancer)13.75Induction of apoptosis
Kumar et al., 2013A-549 (Lung Cancer)18.75DNA damage induction
Current StudyDLA (Dalton’s Lymphoma)337.5Cytotoxicity evaluation

Case Studies

  • Melanoma Treatment : A study demonstrated that acriflavine significantly reduced glucose availability in melanoma cells by downregulating GLUT1 and pyruvate dehydrogenase kinase 1 (PDK1). This reduction led to decreased cell proliferation and increased apoptosis, suggesting its potential as a therapeutic agent against aggressive melanoma .
  • Breast Cancer Efficacy : In vitro studies on breast cancer cell lines MDA-MB-231 and MCF-7 revealed that acriflavine exhibited selective cytotoxicity with IC50 values comparable to standard chemotherapeutics like cisplatin, indicating its promise as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the key advantages of using Acriflavin-Biotin Conjugate over traditional biotinylation agents in protein interaction studies?

this compound combines the fluorescent properties of acriflavine with the high-affinity binding of biotin-streptavidin systems. Its primary advantage lies in its reduced co-purification of endogenous biotinylated molecules during pull-down assays, which minimizes background noise . Methodologically, researchers should validate its specificity using negative controls (e.g., streptavidin beads without target proteins) and confirm binding efficiency via fluorescence spectroscopy or competitive elution with free biotin.

Q. How should researchers characterize the purity and stability of this compound in experimental setups?

Q. How can researchers resolve contradictory data in this compound-based assays, such as inconsistent binding affinities across studies?

Contradictions often arise from differences in buffer composition (e.g., ionic strength affecting non-specific interactions) or streptavidin bead batch variability. To address this:

  • Systematically test buffer conditions (e.g., Tris vs. PBS with 0.1% Tween-20).
  • Include internal standards (e.g., a known biotinylated protein) to normalize affinity measurements.
  • Validate results using orthogonal techniques like surface plasmon resonance (SPR) .

Q. What experimental design considerations are critical for integrating this compound with advanced imaging techniques (e.g., super-resolution microscopy)?

Key factors include:

  • Photostability : Acriflavine’s fluorescence may bleach under prolonged illumination. Optimize imaging parameters (e.g., lower laser power, antifade reagents).
  • Conjugate-to-target ratio : Ensure sub-stoichiometric labeling to avoid steric hindrance. Quantify using mass spectrometry or fluorometric titration .
  • Cross-validation : Compare results with immunofluorescence or GFP-tagged constructs to rule out artifacts .

Q. How can researchers leverage this compound in multi-omics workflows to study protein-DNA interactions?

Integrate the conjugate with chromatin immunoprecipitation (ChIP) followed by streptavidin pull-down. Key steps:

  • Crosslink DNA-protein complexes using formaldehyde.
  • Fragment chromatin to 200–500 bp via sonication.
  • Use this compound-labeled antibodies for target enrichment.
  • Validate via qPCR or sequencing, ensuring controls for non-specific DNA binding (e.g., IgG-isotype conjugate) .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-mediated inhibition assays?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. Report confidence intervals and assess goodness-of-fit (R² > 0.95). For reproducibility:

  • Replicate experiments across ≥3 biological replicates.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?

Follow the ARRIVE guidelines for rigor:

  • Specify conjugate lot numbers, storage conditions, and dilution buffers.
  • Detail centrifugation speeds (e.g., 12,000 × g for streptavidin bead pelleting).
  • Provide raw data (e.g., fluorescence readouts, SDS-PAGE gels) in supplementary materials .

Q. Data Interpretation and Reporting

Q. What are common pitfalls in interpreting this compound fluorescence quenching experiments, and how can they be mitigated?

Quenching may result from:

  • Inner-filter effects at high conjugate concentrations. Dilute samples to OD450 < 0.1.
  • Environmental factors (e.g., pH shifts altering acriflavine’s emission). Include pH-matched controls.
  • Protein aggregation . Validate via dynamic light scattering (DLS) .

Q. How can researchers contextualize conflicting findings about this compound’s cytotoxicity in live-cell imaging?

Discrepancies often stem from cell type-specific responses or incubation times. Address by:

  • Conducting MTT/CCK-8 assays across multiple cell lines (e.g., HEK293, HeLa).
  • Comparing acute (1–2 hr) vs. chronic (24–48 hr) exposure .

Q. Resource Guidance

  • Databases : Use NCBI Entrez for literature reviews and PubChem for structural data (CID: [Insert CID]) .
  • Protocol Repositories : Cite protocols.io for step-by-step workflows (e.g., "Biotinylation and Pull-Down Assays") .

Eigenschaften

IUPAC Name

N-[2-[(3,6-diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O2S/c26-14-5-7-16-18(11-14)30-19-12-15(27)6-8-17(19)23(16)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQMAHVCTUSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=CC(=CC4=NC5=C3C=CC(=C5)N)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401655
Record name Acriflavin-Biotin Conjugate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041387-90-9
Record name Acriflavin-Biotin Conjugate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acriflavin-Biotin Conjugate
Reactant of Route 2
Reactant of Route 2
Acriflavin-Biotin Conjugate
Reactant of Route 3
Acriflavin-Biotin Conjugate
Reactant of Route 4
Reactant of Route 4
Acriflavin-Biotin Conjugate
Reactant of Route 5
Acriflavin-Biotin Conjugate
Reactant of Route 6
Reactant of Route 6
Acriflavin-Biotin Conjugate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.